molecular formula C10H14BClO2S B1439441 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1040281-97-7

2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1439441
CAS RN: 1040281-97-7
M. Wt: 244.55 g/mol
InChI Key: UAAAZOFUOOBDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiophene, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The specific structure of “2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would require more specific information.


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are primarily involved in synthesis and structural analysis in the field of organic chemistry. For instance, Li and Wang (2016) reported on the synthesis of a related compound, highlighting the conformation and crystal structure analysis, which helps understand the molecular geometry and potential reactivity of such compounds (Kaixiao Li & Xiao‐Juan Wang, 2016). Similarly, Huang et al. (2021) and Wu et al. (2021) focused on the synthesis, crystal structure, and DFT study of molecules incorporating the dioxaborolane ring, demonstrating the importance of these compounds as intermediates in chemical synthesis (P.-Y. Huang et al., 2021) (Qing-mei Wu et al., 2021).

Catalysis and Material Synthesis

The dioxaborolane compounds are used as intermediates and catalysts in various synthesis processes. For example, Liversedge et al. (2006) described the use of a derivative in the Suzuki synthesis of polyalkylthiophenes, a process important for creating conjugated polymers used in electronic applications (Iain Liversedge et al., 2006). Furthermore, Das et al. (2015) explored the synthesis of pinacolylboronate-substituted stilbenes, indicating the potential of these compounds in creating new materials for applications like LCD technology and possibly in the treatment of neurodegenerative diseases (B. Das et al., 2015).

Polymer Science

In polymer science, the dioxaborolane ring is utilized in the synthesis of polymers with specific properties. Welterlich et al. (2012) reported on the synthesis and characteristics of polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain, indicating the utility of these compounds in producing materials with specific optical properties (Irina Welterlich et al., 2012).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and application. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards of a specific thiophene derivative would depend on its exact structure. For example, 2-(3-chlorothiophen-2-yl)acetonitrile has hazard statements H302, H312, H315, H319, H332, H335, indicating various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Thiophene derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-(3-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)8-7(12)5-6-15-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAAZOFUOOBDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670560
Record name 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040281-97-7
Record name 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.